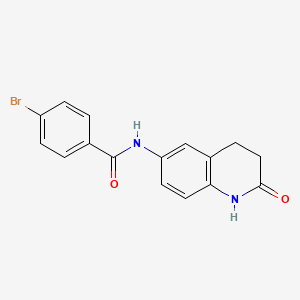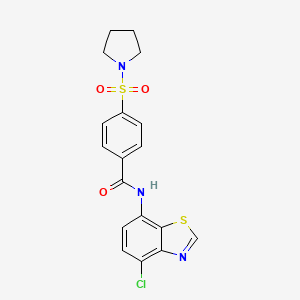![molecular formula C18H13BrClN3O2S B6568174 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921584-62-5](/img/structure/B6568174.png)
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide” is a synthetic compound that has been studied for its pharmacological activities . It belongs to a class of compounds known as thiazole derivatives . Thiazole derivatives have been found to exhibit a variety of medicinal properties, including antimicrobial, antifungal, and antitumor activities .
Synthesis Analysis
The synthesis of this compound involves the formation of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
The thiazole nucleus in the compound is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by spectroanalytical data, including NMR and IR . The compound’s mass was determined to be 469 [M + +1] .
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been synthesized and studied for its antimicrobial activity . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain derivatives of this compound have promising antimicrobial activity .
Anticancer Activity
The compound has also been studied for its anticancer activity . Specifically, it has been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives were found to be the most active ones against this breast cancer cell line .
Molecular Docking Studies
Molecular docking studies: have been carried out to study the binding mode of active compounds with receptor . These studies demonstrated that certain derivatives of this compound displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Synthesis and Molecular Modelling
The compound has been synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . This process is crucial for understanding the compound’s properties and potential applications .
Drug Resistance Combat
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of this compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Development of New Molecules
The study and understanding of this compound and its derivatives can contribute to the discovery and development of new molecules from synthetic sources with novel mode of action to treat microbial infections and cancer .
Orientations Futures
Future research could focus on further exploring the pharmacological activities of this compound and its derivatives, particularly their antimicrobial and anticancer properties . Additionally, molecular docking studies could be carried out to study the binding mode of active compounds with receptors, which could potentially lead to the development of new drugs .
Mécanisme D'action
Target of Action
It has been found to exhibit promising antimicrobial and antiproliferative activities . This suggests that its targets could be key proteins or enzymes involved in microbial growth and cell proliferation.
Mode of Action
Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Given its antimicrobial and antiproliferative activities, it can be inferred that it likely interferes with essential biochemical pathways in microbes and cancer cells, leading to their inhibition or death .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of this compound have been confirmed , which could provide a basis for further studies on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound’s action results in the inhibition of microbial growth and cancer cell proliferation.
Propriétés
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S/c19-12-3-7-14(8-4-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNUQCJIHNZBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568094.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)
![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)
![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)
![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)
![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)
![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)


![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)
![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)